2-Nitroacetamide
Overview
Description
2-Nitroacetamide is a colorless crystalline solid with the molecular formula C2H4N2O3. It is stable under normal temperature and pressure but can explode under high temperature, intense friction, or strong impact. This compound is soluble in some organic solvents, such as alcohols, ethers, and ketones .
Mechanism of Action
Target of Action
Nitro compounds are generally known to interact with various biological molecules, potentially affecting multiple targets .
Mode of Action
The exact mode of action of 2-Nitroacetamide is not well-documented. Nitro compounds, in general, are known for their reactivity and potential to undergo various chemical transformations. They can participate in a variety of reactions, including reduction, substitution, and addition reactions .
Biochemical Pathways
Nitro compounds can potentially interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (10406), density (1385±006 g/cm3), melting point (106-107 °C), boiling point (3361±250 °C), and vapor pressure (0000115mmHg at 25°C) can influence its pharmacokinetic behavior .
Result of Action
Nitro compounds are generally known for their potential to cause various biological effects due to their reactivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure but may explode under high temperature, intense friction, or strong impact . It is soluble in some organic solvents such as alcohols, ethers, and ketones .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions due to its nitro group
Cellular Effects
It is known that nitro compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitro compounds can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that nitro compounds can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that drugs can be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that drugs can be transported and distributed within cells and tissues, interacting with transporters or binding proteins and affecting their localization or accumulation
Subcellular Localization
It is known that drugs can be localized to specific compartments or organelles, directed by targeting signals or post-translational modifications
Preparation Methods
2-Nitroacetamide can be synthesized through various methods. One common method involves the reaction of acetic acid and nitric acid under the catalysis of sulfuric acid to generate nitroacetic acid, which is then dehydrated to produce nitroacetamide . Industrial production methods typically involve similar chemical reactions but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-Nitroacetamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroacetic acid.
Reduction: It can be reduced to form amides or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Nitroacetamide has various applications in scientific research:
Comparison with Similar Compounds
2-Nitroacetamide can be compared with other nitro compounds such as nitroethane and nitromethane. While all these compounds share the nitro group, nitroacetamide is unique due to the presence of the amide group, which influences its reactivity and solubility. Similar compounds include:
Nitroethane: Used as a solvent and in organic synthesis.
Nitromethane: Used as a fuel additive and in chemical synthesis.
Nitrobenzene: Used in the production of aniline and other chemicals.
This compound’s combination of the nitro and amide groups gives it distinct properties that make it valuable in various applications.
Properties
IUPAC Name |
2-nitroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDAKFBVTWGQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299360 | |
Record name | 2-Nitroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14011-21-3 | |
Record name | 14011-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nitroacetamide?
A1: The molecular formula of nitroacetamide is C2H4N2O3, and its molecular weight is 104.06 g/mol. []
Q2: Is there any spectroscopic data available for nitroacetamide?
A2: Yes, spectroscopic data, including NMR and IR, has been used to analyze the structure of nitroacetamide and its derivatives. For instance, NMR analysis was crucial in understanding the cyclization mechanism of N-(3-hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides in triflic acid. []
Q3: What is the structure of nitroacetamide?
A3: Nitroacetamide exists as a near-planar anion with an intramolecular hydrogen bond and delocalization of the negative charge. []
Q4: How do nitroacetamides react with ketones?
A4: In the presence of amines, 1-substituted 3,5-dinitro-2-pyridones undergo ring transformation when reacted with 1,3-disubstituted acetones. This reaction yields p-nitroaniline derivatives and N-substituted 2-nitroacetamide. The reaction proceeds via enamine intermediates. []
Q5: Can nitroacetamides be used to synthesize isoxazole derivatives?
A5: Yes, nitroacetamides react with electron-deficient dipolarophiles in water under base catalysis to yield isoxazole derivatives through condensation reactions. Water as a solvent enhances selectivity towards condensation and shortens the induction period compared to chloroform. []
Q6: Are there electrochemical methods to introduce a nitroacetamide group to dienes?
A7: Yes, indirect electrochemical nitration using electrogenerated nitronium tetrafluoroborate (NO2BF4) from N2O4 enables nitroacetamidation of conjugated dienes. This reaction results in a mixture of 1,2- and 1,4-addition products. []
Q7: How does the reaction of nitroacetamides with thionation reagents proceed?
A8: Nitroacetamides react with thionation reagents to produce mono- and dithiooxalic acid diamides. [, ]
Q8: Can nitroacetamides be used to synthesize furoxan-3,4-dicarboxamides?
A9: Yes, nitroacetamides can be utilized in the synthesis of furoxan-3,4-dicarboxamides. [, ]
Q9: What is the role of triflic acid in reactions involving nitroacetamide derivatives?
A10: Triflic acid acts as a strong acid catalyst in reactions involving nitroacetamide derivatives. For example, N-(3-hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides undergo intramolecular cyclization in triflic acid to yield benzofused lactams. [, ]
Q10: What are some applications of nitroacetamide derivatives?
A11: Nitroacetamide derivatives have been explored as potential intermediates in the synthesis of various heterocyclic compounds with potential biological and pharmacological activities. [, ] For example, a pyrido[3,4-d]pyrimidine analog of pteroic acid was synthesized using a multistep process involving ethyl nitroacetamide. []
Q11: Are there any agricultural applications of nitroacetamide derivatives?
A12: Research suggests that some N-nitroacetamide derivatives derived from 2,4-D show potential as herbicides. []
Q12: How is computational chemistry used to study nitroacetamides?
A13: Density Functional Theory (DFT) calculations are used to investigate the acidity of nitroacetamides and their derivatives, particularly the impact of substituents on the pKa values. These calculations often involve modeling the molecules in an explicit water environment to better understand their behavior in solution. [, ]
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